An In-depth Technical Guide to 3,3-Diethoxypropanenitrile (CAS 2032-34-0)
An In-depth Technical Guide to 3,3-Diethoxypropanenitrile (CAS 2032-34-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Diethoxypropanenitrile, identified by CAS number 2032-34-0, is a versatile organic compound widely utilized as a key intermediate in advanced organic and pharmaceutical synthesis.[1][2] Also known by synonyms such as cyanacetaldehyde diethyl acetal (B89532), its unique structure, featuring a nitrile group and a diethyl acetal, makes it a valuable building block for a variety of complex molecules, including heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, key chemical reactions, and critical safety information tailored for professionals in research and drug development.
Chemical and Physical Properties
3,3-Diethoxypropanenitrile is typically a clear, colorless to pale yellow liquid.[4] It is stable under normal conditions but may decompose at extreme temperatures or in the presence of strong acids or bases.[1] It has limited solubility in water but is highly soluble in common organic solvents like ethanol (B145695) and ether.[1][3]
A summary of its key physicochemical properties is presented below.
Table 1: Physicochemical Properties of 3,3-Diethoxypropanenitrile
| Property | Value | Reference(s) |
| CAS Number | 2032-34-0 | [5] |
| Molecular Formula | C₇H₁₃NO₂ | [1][6][7] |
| Molecular Weight | 143.18 g/mol | [1][7] |
| Appearance | Clear colorless to pale yellow oil/liquid | [4] |
| Density | 0.954 g/mL at 25 °C | [1][4] |
| Boiling Point | 91-93 °C at 11 mmHg97 °C at 20 mmHg176-178 °C at 760 mmHg | [1][4][5][3] |
| Melting Point | 82-84 °C | [4][6] |
| Flash Point | 84 °C (183.2 °F) - closed cup | [4] |
| Refractive Index | n20/D 1.415 | [1][4] |
| Solubility | 32 g/L in water; Soluble in ethanol, ether | [1][3][4] |
Spectroscopic Data
Detailed analytical data is crucial for compound verification and characterization. Spectroscopic data for 3,3-Diethoxypropanenitrile is publicly available through various databases.
Table 2: Availability of Spectroscopic Data
| Data Type | Availability / Source | Reference(s) |
| ¹³C NMR | Available (Solvent: CDCl₃) / SpectraBase | [8] |
| Mass Spectrum (GC) | Available / SpectraBase | [9] |
| FTIR / Raman | Available / SpectraBase | [9] |
Synthesis Protocols
While several methods exist for the synthesis of 3,3-Diethoxypropanenitrile, a detailed and scalable method is disclosed in Chinese patent CN102295578A.[10] This approach avoids the high costs and harsh conditions of previous methods.[11]
Detailed Experimental Protocol (Adapted from CN102295578A)
This synthetic method involves a two-stage process: a pressure reaction to form a key intermediate, followed by an acetal reaction.[10][11]
Step A: Pressure Reaction to form 3-hydroxy vinyl cyanide metal-salt
-
Charge a stainless steel pressure reactor with acetonitrile (B52724) (raw material), a non-polar solvent (e.g., xylene), a C₁-C₄ alcohol alkali metal salt (e.g., sodium ethoxide), and a C₁-C₃ alcohol (e.g., ethanol) as a catalyst. The weight ratio of acetonitrile to the alkali metal salt should be 1:1.2-2.5, and the ratio of acetonitrile to the alcohol catalyst should be 1:2-5.[10]
-
Seal the reactor and heat to a reaction temperature of 50-100 °C.[10]
-
Pressurize the reactor with carbon monoxide (CO) gas to an operating pressure of 0.3-1.5 MPa.[10][11]
-
Maintain the reaction for 5-10 hours.[10]
-
After the reaction is complete, cool the reactor and isolate the resulting 3-hydroxy vinyl cyanide metal-salt intermediate.[10]
Step B: Acetal Reaction
-
Prepare a solution of acidic alcohol by adding a catalyst, such as concentrated sulfuric acid, to ethanol. The amount of acidic alcohol should be 5-10 times the weight of the initial acetonitrile.[10]
-
Add the 3-hydroxy vinyl cyanide metal-salt intermediate from Step A to the acidic alcohol solution.
-
Allow the acetalization reaction to proceed to completion.
Step C: Post-Reaction Processing and Purification
-
To the final reaction mixture, add a non-polar solvent (e.g., toluene) as an extraction solvent.[10]
-
Transfer the mixture to a separatory funnel, allow the layers to separate, and collect the upper organic phase.[10]
-
Re-extract the lower aqueous layer twice more with the non-polar solvent.[10]
-
Combine all organic phases and wash with a sodium bicarbonate solution.[10]
-
Isolate the final product, 3,3-Diethoxypropanenitrile, via vacuum distillation.[10]
This method offers high yield, low cost, and enhanced safety due to the lower CO pressure required.[11]
Chemical Reactivity and Applications in Drug Development
3,3-Diethoxypropanenitrile serves as a versatile precursor for numerous biologically active compounds.[1] Its functional groups can participate in a wide range of organic reactions.
Role in p38α Mitogen-Activated Protein (MAP) Kinase Inhibitor Synthesis
A significant application of 3,3-Diethoxypropanenitrile is in the synthesis of inhibitors for p38α MAP kinase.[1] These inhibitors are of considerable interest as therapeutic agents for treating inflammatory diseases.[12] The compound acts as a critical starting material for constructing the complex heterocyclic scaffolds, such as phthalazine (B143731) or pyrimidine-based cores, which are common in p38α inhibitors.[12][13] The development of potent and selective p38α inhibitors is an active area of research in drug discovery.[14][15]
Other Key Synthetic Applications
Beyond kinase inhibitors, 3,3-Diethoxypropanenitrile is a precursor for other important molecules:
-
Pyridines: It is used to synthesize 2-(2,2-diethoxy-ethyl)-pyridine through a photocatalyzed [2+2+2]-cycloaddition reaction with acetylene.
-
Cyanomalondialdehyde: It serves as a starting material for the preparation of cyanomalondialdehyde, another versatile synthetic intermediate.[1]
-
Cytosine: The compound can react with urea (B33335) in refluxing butanolic sodium butoxide to produce cytosine, a fundamental nucleobase.[16]
-
General Reactivity: It can function as both a nucleophile and an electrophile, enabling its use in Mannich reactions, Michael additions, and Grignard reactions.[3]
Safety and Handling
Proper handling of 3,3-Diethoxypropanenitrile is essential in a laboratory and manufacturing setting. The compound is classified as an irritant.
Table 3: GHS Hazard and Safety Information
| Category | Information | Reference(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |
| Personal ProtectiveEquipment (PPE) | Eyeshields, chemical-resistant gloves, type ABEK (EN14387) respirator filter. | |
| Storage | Store in a cool (2-8°C), dry, well-ventilated place in an inert atmosphere. Keep away from heat, sparks, and open flames. | [4][17] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [3][18] |
Always consult the latest Safety Data Sheet (SDS) before handling this chemical. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment must be worn to avoid skin, eye, and respiratory exposure.[1][17]
Conclusion
3,3-Diethoxypropanenitrile is a chemical intermediate of significant value to the pharmaceutical and organic synthesis sectors. Its well-defined physical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for researchers and drug developers. Its crucial role in the synthesis of p38α MAP kinase inhibitors highlights its importance in the creation of novel therapeutics. Adherence to strict safety protocols is mandatory to ensure its safe and effective use in advancing chemical and pharmaceutical innovation.
References
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- 2. nbinno.com [nbinno.com]
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- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 3,3-Diethoxypropanenitrile | CAS#:2032-34-0 | Chemsrc [chemsrc.com]
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- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. CN102295578A - Synthetic method of 3,3-diethoxypropionitrile - Google Patents [patents.google.com]
- 11. CN102295578B - Synthetic method of 3,3-diethoxypropionitrile - Google Patents [patents.google.com]
- 12. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. CN105399646A - Preparation method of cytosine intermediate 3,3-diethoxypropionitrile - Google Patents [patents.google.com]
- 17. airgas.com [airgas.com]
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